molecular formula C13H8Br2N2O2S B5223664 1-(benzimidazolylsulfonyl)-2,4-dibromobenzene CAS No. 5510-05-4

1-(benzimidazolylsulfonyl)-2,4-dibromobenzene

Cat. No.: B5223664
CAS No.: 5510-05-4
M. Wt: 416.09 g/mol
InChI Key: IVHNZAWTCUEBHD-UHFFFAOYSA-N
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Description

1-(Benzimidazolylsulfonyl)-2,4-dibromobenzene is a compound that features a benzimidazole moiety fused with a sulfonyl group and two bromine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzimidazolylsulfonyl)-2,4-dibromobenzene typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient sulfonylation and bromination processes, ensuring high yield and purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(benzimidazolylsulfonyl)-2,4-dibromobenzene involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2,4-dibromophenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2N2O2S/c14-9-5-6-13(10(15)7-9)20(18,19)17-8-16-11-3-1-2-4-12(11)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHNZAWTCUEBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385956
Record name ST047021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5510-05-4
Record name ST047021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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